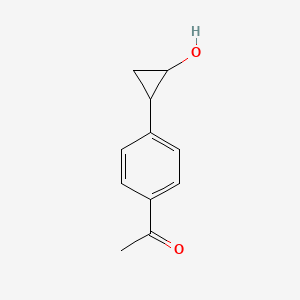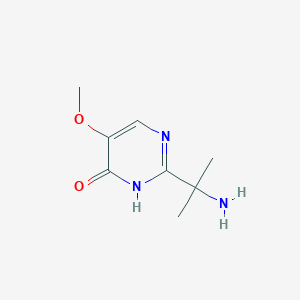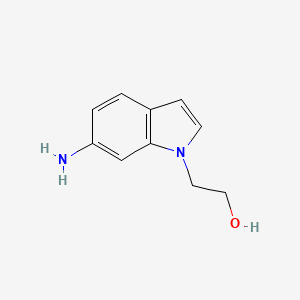![molecular formula C11H20N2 B13155892 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound with the molecular formula C11H20N2. It is characterized by a cyclopropyl group attached to a diazabicyclo decane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of cyclopropylamine with a suitable bicyclic precursor. One common method includes the distillation of the residue at 140°C under vacuum (0.1-0.3 mbar), followed by purification through column chromatography on silica gel using a hexane-ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for distillation and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
10-Methyl-8,10-diazabicyclo[4.3.1]decane: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H20N2 |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H20N2/c1-2-9-6-7-12-8-11(3-1)13(9)10-4-5-10/h9-12H,1-8H2 |
Clé InChI |
WNGLXRHWIDDNOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCNCC(C1)N2C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


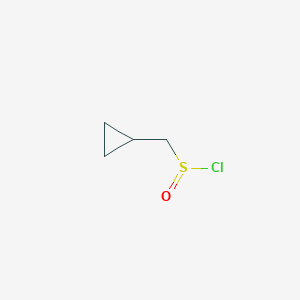

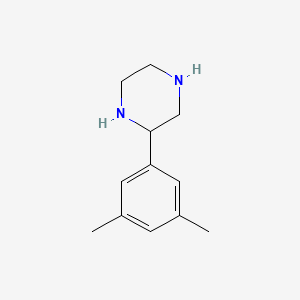
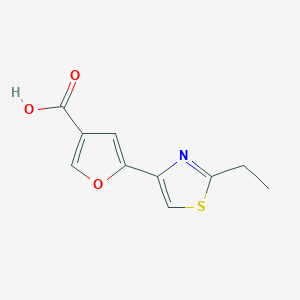
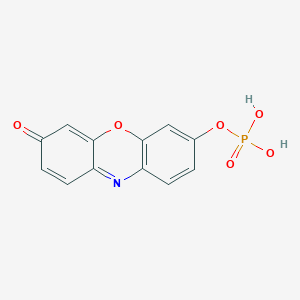
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
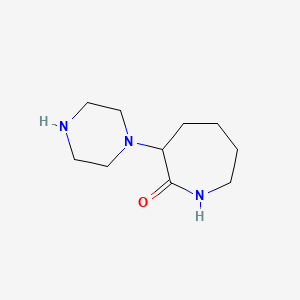

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)

